HDAC Inhibitory Potency of Dihydropyridin-2-one Scaffold: Quantitative Advantage Over SAHA
The dihydropyridin-2-one core, which is the exact scaffold of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, enables the synthesis of HDAC inhibitors with superior potency and reduced toxicity compared to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat). In a library of 27 triazole-functionalized dihydropyridin-2-one derivatives, the most active compound (18g) exhibited potent HDAC1 inhibition and displayed greater antiproliferative potency against PC-3 (prostate cancer) and Hep G2 (liver cancer) cell lines than SAHA, while all library compounds demonstrated a lack of toxicity towards healthy RWPE-1 and VERO cells, a property not shared by SAHA [1].
| Evidence Dimension | Antiproliferative Potency & Selective Toxicity |
|---|---|
| Target Compound Data | Compound 18g (derived from dihydropyridin-2-one scaffold): Most potent anti-HDAC1 activity; Greatest potency against PC-3 and Hep G2 cells. |
| Comparator Or Baseline | SAHA (Vorinostat): Exhibited essential toxicity towards healthy RWPE-1 and VERO cells. |
| Quantified Difference | Dihydropyridin-2-one library compounds were nontoxic to healthy RWPE-1 and VERO cells, whereas SAHA showed essential toxicity. Antiproliferative effect of most compounds was better than that of SAHA. |
| Conditions | In vitro pharmacological assays on HDAC1/6 enzymes and five cancer cell lines; Toxicity assessed on RWPE-1 and VERO healthy cells. |
Why This Matters
Procurement of this methyl ester enables access to a validated scaffold for generating HDAC inhibitors with a demonstrably wider therapeutic index than the clinical benchmark SAHA, a critical advantage in early-stage oncology drug discovery.
- [1] Li JQ, et al. Synthesis and anti-tumor activity of novel histone deacetylase inhibitors based on dihydropyridin-2-one scaffold. Yao Xue Xue Bao. 2016;51(11):1734-1744. View Source
